Enhanced Biochemical Potency: 10-Fold Improvement Over MI-503 in Menin-MLL Binding
BAY-155 inhibits the menin-MLL protein-protein interaction with an IC50 of 8 nM in a TR-FRET assay, a 10-fold improvement over MI-503, which has an IC50 of approximately 80 nM in the same assay [1]. This potency advantage was further confirmed by ITC, where BAY-155 binds menin with a KD of 75 nM versus MI-503's KD of 94 nM [1].
| Evidence Dimension | Inhibition of menin-MLL interaction (IC50) |
|---|---|
| Target Compound Data | 8 nM (TR-FRET assay) |
| Comparator Or Baseline | MI-503: 80 nM (TR-FRET assay) |
| Quantified Difference | 10-fold lower IC50 (greater potency) |
| Conditions | TR-FRET assay; orthogonally validated by ITC with KD values of 75 nM (BAY-155) and 94 nM (MI-503) |
Why This Matters
A 10-fold improvement in potency translates to significantly lower compound concentrations required to achieve target engagement, reducing off-target effects and enabling more physiologically relevant dosing in cellular and in vivo experiments.
- [1] Brzezinka, K.; Nevedomskaya, E.; Lesche, R.; Haegebarth, A.; Ter Laak, A.; Fernández-Montalván, A.E.; Eberspaecher, U.; Werbeck, N.D.; Moenning, U.; Siegel, S.; Haendler, B.; Eheim, A.L.; Stresemann, C. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. Cancers 2020, 12(1), 201. View Source
